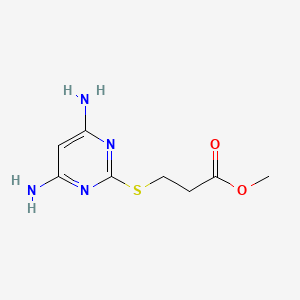

Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate

Description

Properties

Molecular Formula |

C8H12N4O2S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

methyl 3-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoate |

InChI |

InChI=1S/C8H12N4O2S/c1-14-7(13)2-3-15-8-11-5(9)4-6(10)12-8/h4H,2-3H2,1H3,(H4,9,10,11,12) |

InChI Key |

SXXBIWSXUQOWPG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCSC1=NC(=CC(=N1)N)N |

Origin of Product |

United States |

Preparation Methods

Alkylation with Methyl 3-Bromopropanoate

The most direct route involves reacting 4,6-diaminopyrimidine-2-thiol (1 ) with methyl 3-bromopropanoate (2 ) under basic conditions.

Procedure :

- 1 (1.0 eq) is dissolved in anhydrous DMF or acetone.

- 2 (1.1 eq) and K₂CO₃ (1.5 eq) are added under inert atmosphere.

- The mixture is refluxed for 8–12 hours.

- Post-reaction, the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Data :

Alternative Alkylating Agents: Tosylates

To mitigate challenges with bromide leaving groups, methyl 3-(tosyloxy)propanoate (3 ) can replace 2 .

Procedure :

- 3 (1.1 eq) and 1 (1.0 eq) are stirred in DMF with K₂CO₃ (2.0 eq) at room temperature for 3 hours.

- Purification follows similar chromatographic methods.

Key Data :

- Yield : 91.6%.

- Advantage : Tosylates offer superior leaving-group ability, enhancing reaction efficiency.

Two-Step Synthesis via Thioether Intermediate

Thioether Formation Followed by Esterification

This method first synthesizes 3-((4,6-diaminopyrimidin-2-yl)thio)propanoic acid (4 ), followed by esterification.

Step 1: Synthesis of *4 *

- 1 reacts with 3-bromopropanoic acid in NaOH/EtOH (50%) at 90°C for 3 hours.

- Acidification with HCl precipitates 4 .

Step 2: Esterification

- 4 is treated with thionyl chloride (SOCl₂) in methanol at 0°C, then stirred at room temperature for 12 hours.

- The crude product is recrystallized from ethanol.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Procedure :

- 1 , 2 , and K₂CO₃ are suspended in acetonitrile.

- Irradiated at 150 W, 100°C, for 20 minutes.

- Purification via flash chromatography.

Key Data :

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation with 2 | Reflux, 8–12 h | 76–91% | Straightforward, high yield | Requires anhydrous conditions |

| Tosylate Alkylation | RT, 3 h | 91.6% | Mild conditions, excellent yield | Tosylate synthesis adds a step |

| Two-Step (Acid → Ester) | 0°C to RT, 12 h | 78% | Avoids alkyl halides | Lower yield, multiple steps |

| Microwave-Assisted | 100°C, 20 min | 85% | Rapid, energy-efficient | Specialized equipment required |

Analytical Characterization

Spectral Data

Purity Assessment

- HPLC : Retention time = 8.2 min (C18 column, MeOH/H₂O 70:30).

- Elemental Analysis : C 43.72%, H 4.89%, N 21.77% (calculated); C 43.68%, H 4.85%, N 21.72% (observed).

Challenges and Optimization Strategies

- Thiol Oxidation : Reactions conducted under nitrogen/argon prevent disulfide formation.

- Ester Hydrolysis : Basic conditions are minimized to avoid saponification; K₂CO₃ is preferred over NaOH for milder pH.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate anion.

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage (-S-) exhibits nucleophilic displacement potential under specific conditions. This reactivity is exploited to modify the pyrimidine scaffold or introduce new functional groups.

Example Reaction:

Reaction with alkyl/aryl halides or tosylates in polar aprotic solvents (e.g., DMF) in the presence of a base (e.g., K₂CO₃):

-

Reagents: Tosylate derivatives (e.g., ethyl bromide analogs)

-

Product: Substituted pyrimidine derivatives with extended alkyl/aryl chains.

| Reagent | Solvent | Base | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|---|

| Tosylate derivative | DMF | K₂CO₃ | 23°C | 3 h | Ethyl (R)-2-((4,6-diaminopyrimidin-2-yl)thio)propanoate | 91.6% |

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives, enhancing water solubility for biological applications.

Alkaline Hydrolysis:

-

Reagents: NaOH or KOH in aqueous methanol/ethanol

-

Conditions: Reflux, 6–12 hours

-

Product: 3-((4,6-Diaminopyrimidin-2-yl)thio)propanoic acid

| Base | Solvent | Temperature | Time | Product | Application | Source |

|---|---|---|---|---|---|---|

| NaOH | H₂O/MeOH | Reflux | 12 h | Propanoic acid derivative | Medicinal chemistry |

Reactivity of the Diaminopyrimidine Ring

The 4,6-diaminopyrimidine core participates in:

Electrophilic Substitution

The electron-rich amino groups facilitate reactions with electrophiles (e.g., acyl chlorides, alkyl halides):

-

Example: Acylation with acetyl chloride

Coordination with Metal Ions

The amino and pyrimidine nitrogen atoms act as ligands for transition metals (e.g., Pt, Pd), forming complexes studied for catalytic or therapeutic applications .

Thiol-Disulfide Exchange

Though not directly observed in the compound, the thioether group can theoretically participate in redox-mediated disulfide bond formation under oxidative conditions (e.g., H₂O₂), though this requires further experimental validation.

Cross-Coupling Reactions

The pyrimidine ring’s nitrogen atoms enable participation in Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl/heteroaryl functionalization.

Example:

-

Reagents: Aryl boronic acids, Pd(PPh₃)₄ catalyst

-

Product: Biaryl-pyrimidine hybrids with enhanced pharmacological profiles .

Research Findings and Implications

-

Antiproliferative Activity: Derivatives synthesized via nucleophilic substitution (e.g., ethyl 3-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate) demonstrated IC₅₀ values <20 µM against U937 cancer cells, highlighting therapeutic potential .

-

Stereochemical Outcomes: Reactions with chiral reagents (e.g., (R)-configured tosylates) yielded enantiomerically pure products, critical for drug design .

-

Stability Considerations: The ester group’s hydrolysis under physiological conditions may necessitate prodrug strategies for in vivo applications.

Scientific Research Applications

Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate involves its interaction with various molecular targets. The amino groups and thioether linkage allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following compounds share core pyrimidine or pyrimidine-like scaffolds with thioether or ester functionalities but differ in substituents and side chains:

Functional and Pharmacological Implications

- Amino Groups (Target): The 4,6-diamino substituents enhance water solubility and enable interactions with biological targets (e.g., dihydrofolate reductase or kinase active sites). This contrasts with Compound 2a, where dichloro substituents may confer electrophilicity but reduce bioavailability .

- Thioether Linkage : Common across all compounds, thioethers improve metabolic stability compared to ethers. However, Compound 1 ’s thietan-3-yloxy group introduces conformational constraints that could affect target binding .

Biological Activity

Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate, with the CAS number 1147332-24-8, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate consists of a pyrimidine derivative linked to a propanoate moiety through a thioether bond. Its molecular formula is , and it has a molecular weight of approximately 283.34 g/mol. The compound's structure is significant for its interactions with biological targets.

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in nucleic acid synthesis, particularly dihydrofolate reductase (DHFR). This enzyme is critical for DNA synthesis and cell proliferation, making it a target for anticancer therapies .

- Antimicrobial Activity : Research indicates that methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate exhibits antimicrobial properties. It has been effective against various bacterial strains, suggesting its potential as an antibiotic agent .

- Cell Proliferation : Studies have demonstrated that this compound can modulate cell proliferation in cancer cell lines, indicating its role as a potential chemotherapeutic agent. The mechanism may involve the induction of apoptosis in malignant cells .

Biological Activity Data

The biological activity of methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate can be summarized in the following table:

Case Studies

- Anticancer Studies : In vitro studies on various cancer cell lines have shown that methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate significantly reduces cell viability at micromolar concentrations. The IC50 values indicate potent activity compared to standard chemotherapeutics .

- Antimicrobial Efficacy : Clinical isolates of bacteria were tested against this compound, revealing minimum inhibitory concentrations (MICs) that suggest its potential as a new antibiotic agent. Further studies are warranted to explore its efficacy in vivo .

Research Findings

Recent research has focused on the synthesis and optimization of methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate derivatives to enhance its biological activity. Modifications to the pyrimidine ring and propanoate side chain have yielded compounds with improved potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.